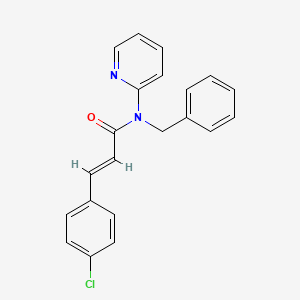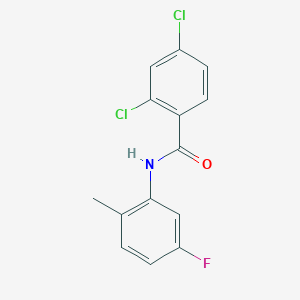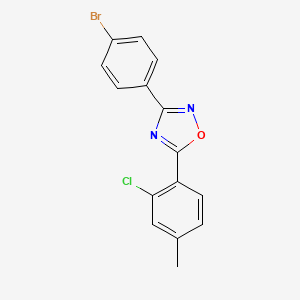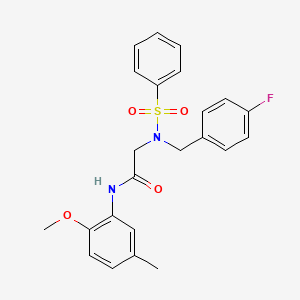
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole, also known as DCPI, is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, material science, and agriculture.
作用机制
The exact mechanism of action of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole is not fully understood. However, it has been proposed that 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes, such as DNA synthesis, cell division, and protein synthesis. 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to inhibit the activity of ribonucleotide reductase, an enzyme that is involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has been shown to exhibit potent biological activity in various in vitro and in vivo models. It has been reported to induce apoptosis, a programmed cell death process, in cancer cells. 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has also been shown to inhibit the growth of bacterial and fungal pathogens, indicating its potential use as an antimicrobial agent. In addition, 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent biological activity in various models. However, there are also some limitations associated with the use of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole in lab experiments. For example, 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole is relatively insoluble in water, which can limit its use in aqueous-based assays. In addition, the exact mechanism of action of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole. One potential direction is to further elucidate the mechanism of action of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole. This could involve the use of biochemical and biophysical techniques, such as X-ray crystallography and nuclear magnetic resonance spectroscopy, to determine the structure of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole and its interactions with target enzymes. Another potential direction is to explore the use of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole in combination with other drugs or therapies. This could involve the use of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole in combination with chemotherapy or radiation therapy to enhance their efficacy. Finally, there is also potential for the use of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole in other fields, such as material science and agriculture, which could involve the development of new materials or the use of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole as a pesticide.
合成方法
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole can be synthesized by the reaction of 2,3-dichlorobenzonitrile with benzylamine in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学研究应用
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has been extensively studied for its potential use in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory activities. 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit potent antifungal activity against Candida albicans, a common fungal pathogen.
属性
IUPAC Name |
5-(2,3-dichlorophenyl)-4-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c16-12-8-4-7-11(13(12)17)15-14(18-9-19-15)10-5-2-1-3-6-10/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDPYOMGQKTEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=N2)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5805423.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)
![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)


![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)



![3-phenyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B5805508.png)

![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B5805516.png)
![{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5805528.png)